molecular formula C10H5F3OS B1387817 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde CAS No. 1135283-83-8

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Cat. No.: B1387817
CAS No.: 1135283-83-8
M. Wt: 230.21 g/mol
InChI Key: DTIDFIVAOCVTND-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde: is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. The trifluoromethyl group (-CF3) attached to the benzothiophene ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts unique electronic and steric effects, which can influence the compound’s reactivity and interactions with other molecules .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, materials, and specialty chemicals. Its unique properties can enhance the performance and efficacy of various industrial products .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes, receptors, or other proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2-benzothiophenecarboxylic acid
  • 5-(Trifluoromethyl)-1-benzothiophene-2-methanol
  • 5-(Trifluoromethyl)-1-benzothiophene-2-amine

Comparison: Compared to similar compounds, 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIDFIVAOCVTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (40 mL) of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (2.00 g) in tetrahydrofuran was added lithium aluminum hydride (292 mg) at 0° C., and the mixture was stirred for 1 hr. Water (300 μL) was added to quench the reaction, 1N aqueous sodium hydroxide solution (300 μL) was added, and the mixture was stirred at room temperature for 3 hr. The resulting insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give a white solid. To a solution of the obtained solid in tetrahydrofuran (40 mL) was added active manganese dioxide (9.00 g), and the mixture was stirred overnight at room temperature. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure to give the title object compound (1.15 g, 65%) as a brown solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
9 g
Type
catalyst
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Reactant of Route 2
5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
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5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Reactant of Route 4
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5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Reactant of Route 5
5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Reactant of Route 6
5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

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